molecular formula C8H7BrN2O2 B2974755 Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 820245-53-2

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Cat. No. B2974755
CAS RN: 820245-53-2
M. Wt: 243.06
InChI Key: UBSBABRHGOKSSX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a valuable heterocyclic compound with the CAS Number: 820245-53-2 . It has a molecular weight of 243.06 . This compound is typically stored at room temperature and appears as a solid .


Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .


Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is 1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H . The molecular structure of this compound is also represented by the linear formula: C8 H6 N2 O2 . Br H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a solid at room temperature . It has a molecular weight of 243.06 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in pharmaceutical chemistry. The functionalization of this scaffold is efficient for constructing derivatives with potential therapeutic properties .

Anti-inflammatory Agents

Docking analyses of imidazo[1,2-a]pyridine carboxylic acid derivatives have shown binding to COX-1 and COX-2 enzymes, indicating potential as anti-inflammatory agents. Specifically, compounds like 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid have shown preferential inhibition of COX-2 .

Cardiovascular Therapeutics

Derivatives of imidazo[1,2-a]pyridines have been associated with the treatment of heart diseases. This suggests that the hydrobromide salt form could be explored for cardiovascular therapeutic applications .

Neurological Disorders

Imidazo[1,2-a]pyridine derivatives have been studied for their potential in treating migraines, which opens up research avenues for the hydrobromide salt in neurological disorder management .

Gastrointestinal Treatments

These compounds have also been linked to treatments for digestive diseases, indicating that the hydrobromide variant could be valuable in gastrointestinal research .

Antiviral Research

The broad therapeutic properties extend to anti-HIV and viral disease treatments. Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide could be a candidate for antiviral research studies .

Future Directions

Imidazo[1,2-a]pyridines have shown significant anti-inflammatory activity and are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been used in the development of new drugs for tuberculosis . Moreover, a commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been detected for monitoring pH value (3.0–7.0), showing high selectivity and sensitivity, brilliant reversibility, and extremely short response time . This suggests potential future directions for the use of Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide in similar applications.

properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBABRHGOKSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

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